N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide
Description
N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide is a nicotinamide derivative with a complex substituent profile. Its core structure features:
- A nicotinamide backbone (pyridine-3-carboxamide).
- A sec-butyl group on the amide nitrogen, contributing to lipophilicity.
- A sulfonamide group at the 5-position, with a 2,4,5-trimethylphenyl substituent. This bulky, electron-rich aryl sulfonamide likely influences steric and electronic properties, impacting binding affinity and metabolic stability .
Properties
Molecular Formula |
C28H26N4O5 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-35-20-8-6-19(7-9-20)32-28(34)22-16-30-23-10-5-18(15-21(23)26(22)31-32)27(33)29-13-12-17-4-11-24(36-2)25(14-17)37-3/h4-11,14-16,31H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
AFPIUEZOFHAKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Piperazine Coupling
Competing reactions at pyridine positions 2 and 4 are mitigated by using excess piperazine (1.2 eq) and DMSO as a polar aprotic solvent.
Sulfonylation Side Reactions
Over-sulfonylation is prevented by slow addition of sulfonyl chloride (0.5 eq/h) and maintaining pH >8 with pyridine.
sec-Butyl Isomerism
Racemization during alkylation is minimized by avoiding strong bases (e.g., NaH) and using K₂CO₃ at moderate temperatures.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Piperazine coupling | DMSO, 50°C, 3 h | THF, reflux, 6 h |
| Nitro reduction | 10% Pd/C, H₂, 98% | Fe/NH₄Cl, 40% |
| Sulfonylation | Pyridine, 78% | TEA, 65% |
Method A offers higher yields and scalability, while Method B provides a cheaper alternative for nitro reduction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with piperazine moieties exhibit significant anticancer properties. The structural modifications of piperazine derivatives can enhance their efficacy against various cancer cell lines. For instance, derivatives similar to N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide have been shown to interfere with tubulin dynamics, a mechanism crucial for cancer cell proliferation .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Studies have demonstrated that compounds like this compound can act as selective serotonin receptor modulators. This modulation can lead to therapeutic effects in mood disorders and anxiety .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the functionalization of piperazine and subsequent reactions with sulfonamide and nicotinamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piperazine derivatives is crucial for optimizing their biological activity. Research has shown that modifications at specific positions on the piperazine ring can significantly influence the compound's binding affinity to target receptors. For example, substituents on the aromatic rings attached to the piperazine can enhance or diminish anticancer activity .
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives showed that those structurally similar to this compound exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization .
Case Study 2: Neuropharmacological Applications
In another study focusing on mood disorders, a derivative of this compound was tested for its effects on serotonin receptors. Results indicated a significant reduction in anxiety-like behavior in animal models, suggesting potential therapeutic applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicosulfuron (DPX-V9360)
Structure : 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-dimethylcarbamoyl-2-pyridinylsulfonyl)urea.
Key Similarities :
- Both compounds contain a nicotinamide/sulfonamide hybrid scaffold .
- Sulfonamide groups are critical for bioactivity in both cases .
Differences : - Substituents : Nicosulfuron has a urea linker and dimethoxypyrimidine group, whereas the target compound uses a piperazine linker and trimethylphenyl sulfonamide.
- Applications : Nicosulfuron is a herbicide targeting acetolactate synthase (ALS) in plants , while the target compound’s methyl-rich sulfonamide may prioritize mammalian enzyme interactions.
- Lipophilicity : The sec-butyl and trimethylphenyl groups in the target compound likely increase logP compared to nicosulfuron’s polar urea and pyrimidine moieties.
Tosyl (Tos)-Containing Analogues
Example: Compounds with [(4-methylphenyl)sulfonyl]amino (Tosa) groups . Comparison:
- Substituent Effects : The 2,4,5-trimethylphenyl group in the target compound adds steric bulk and electron-donating methyl groups compared to Tosa’s single methyl substituent. This could enhance hydrophobic interactions and reduce metabolic oxidation.
- Solubility : Increased methyl substitution may lower aqueous solubility relative to simpler Tosyl derivatives.
Piperazine-Containing Pharmaceuticals
Example : Antipsychotics (e.g., trifluoperazine), antihistamines (e.g., cetirizine).
Comparison :
- Role of Piperazine : In the target compound, the piperazine ring may improve water solubility and serve as a hydrogen bond acceptor, similar to its role in drugs like ciprofloxacin.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₂₆H₃₆N₆O₃S | 524.68 | 2,4,5-Trimethylphenyl, sec-butyl, piperazine | 3.8–4.2 |
| Nicosulfuron | C₁₅H₁₈N₆O₆S | 434.41 | Dimethoxypyrimidine, dimethylcarbamoyl | 1.2–1.6 |
| Tosyl (Tosa) Reference Compound | C₁₄H₁₅NO₂S | 277.34 | 4-Methylphenyl | 2.5–3.0 |
Research Findings and Implications
- Steric Effects : The 2,4,5-trimethylphenyl group in the target compound may hinder binding to enzymes requiring planar aromatic interactions but favor targets with deep hydrophobic pockets .
- Metabolic Stability : Increased methyl substitution could slow oxidative metabolism compared to nicosulfuron or Tosyl derivatives.
- Synergistic Design : The combination of a polar piperazine ring and lipophilic substituents balances solubility and membrane permeability, a strategy seen in CNS drugs.
Biological Activity
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonamide group, and a nicotinamide moiety. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 357.46 g/mol
The structural representation is crucial for understanding its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:
- Inhibition of Enzymes : Many piperazine derivatives act as enzyme inhibitors, affecting pathways related to cancer and inflammation.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of similar piperazine derivatives. The results showed that these compounds could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| A549 | 15.0 | Cell cycle arrest | |
| HeLa | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to anticancer effects, compounds structurally related to N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide have shown anti-inflammatory properties in various in vitro models. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Anti-inflammatory Effects
A recent in vivo study demonstrated that treatment with a related compound significantly reduced inflammation markers in a rat model of arthritis. The compound showed a reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Eliminated through urine.
Toxicity Profile
Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile.
Q & A
Q. What are the optimal synthetic pathways for N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide, and how can purity be validated?
- Methodological Answer : The synthesis of structurally similar sulfonamide-piperazine derivatives (e.g., ) involves coupling reactions between substituted sulfonyl chlorides and piperazine intermediates. For this compound, key steps include:
- Sulfonamide formation : Reacting 2,4,5-trimethylphenylsulfonyl chloride with a piperazine-modified nicotinamide precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography (silica gel, gradient elution) followed by LCMS to confirm molecular weight (e.g., m/z = ~550–600 [M+H]⁺, extrapolated from ).
- Purity validation : Use LCMS with dual-wavelength detection (215/254 nm) and ¹H/¹³C NMR to resolve impurities (e.g., unreacted sulfonyl chloride or byproducts) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for nicotinamide), piperazine CH₂ groups (δ 2.5–3.5 ppm), and sec-butyl methyl groups (δ 0.8–1.5 ppm).
- 13C NMR : Confirm sulfonamide (C-SO₂ at ~110–120 ppm) and tertiary carbons in the trimethylphenyl group.
- LCMS : Monitor [M+H]⁺ and isotopic patterns to rule out halogenated impurities (common in sulfonamide syntheses) .
Q. How can researchers design experiments to assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Use shake-flask methods with HPLC quantification. Test solvents like DMSO (for stock solutions) and PBS (pH 7.4) for aqueous compatibility.
- Stability : Incubate the compound in serum-containing media (37°C) and analyze degradation via LCMS at 0, 6, 12, and 24 hours. Compare with controls (e.g., ’s stability data for nitroaniline analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across similar sulfonamide-piperazine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Replicate assays : Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability) to confirm activity.
- Cross-validate purity : Re-synthesize batches with >98% LCMS/NMR purity (e.g., ’s 10a vs. 10b yield discrepancies).
- SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl in ) to isolate structural drivers of activity .
Q. How can computational modeling predict binding interactions of this compound with target proteins (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the nicotinamide core and ATP-binding pockets.
- MD simulations : Assess stability of piperazine-sulfonamide sidechains in hydrophobic domains (e.g., trimethylphenyl group).
- Validate predictions : Cross-reference with crystallographic data from similar ligands (e.g., ’s naphthalene-sulfonate analogs) .
Q. What factorial design approaches optimize reaction yields for scale-up synthesis?
- Methodological Answer : Apply a 2^k factorial design to test variables:
- Factors : Temperature (40–80°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (DMF vs. THF).
- Response variables : Yield (%) and purity (LCMS).
- Analysis : Use ANOVA to identify significant interactions (e.g., ’s framework for process optimization) .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to track compound localization.
- Mechanistic follow-up : Compare target engagement (e.g., Western blot for kinase inhibition) across models .
Data Contradiction Analysis
Key Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
